molecular formula C11H11N3O2S B2685926 1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1049524-04-0

1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2685926
CAS No.: 1049524-04-0
M. Wt: 249.29
InChI Key: MYKVZLPOWMDTLZ-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiophene ring and the pyridazine core in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of the Methyl Group: Methylation of the pyridazine core can be achieved using methyl iodide or a similar methylating agent under basic conditions.

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the nucleophilic substitution reaction where the thiophen-2-ylmethyl group is introduced using a suitable thiophene derivative and a base.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating diseases.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Lacks the thiophen-2-ylmethyl group, which may result in different biological activities.

    6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide: Lacks the methyl group, potentially altering its chemical properties and reactivity.

    1-methyl-6-oxo-N-(phenylmethyl)-1,6-dihydropyridazine-3-carboxamide: Contains a phenylmethyl group instead of a thiophen-2-ylmethyl group, which could affect its interaction with biological targets.

Uniqueness

The presence of both the thiophen-2-ylmethyl group and the pyridazine core in 1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide makes it unique compared to other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-6-oxo-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-14-10(15)5-4-9(13-14)11(16)12-7-8-3-2-6-17-8/h2-6H,7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKVZLPOWMDTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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